molecular formula C21H26N2O5S B216197 3,4-dimethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

3,4-dimethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

Cat. No.: B216197
M. Wt: 418.5 g/mol
InChI Key: LJJQVAZSXAJTMH-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a piperidine sulfonyl phenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy groups are introduced through methylation reactions, while the piperidine sulfonyl phenyl moiety is attached via sulfonylation and subsequent coupling reactions. Common reagents used in these reactions include methyl iodide for methylation and sulfonyl chlorides for sulfonylation. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide core can produce primary or secondary amines.

Scientific Research Applications

3,4-dimethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxy-N-methylphenethylamine hydrochloride
  • Methyl 3,4-dimethoxybenzoate
  • 4,7-Dimethoxy-5-methyl-1,3-benzodioxole

Uniqueness

Compared to similar compounds, 3,4-dimethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is unique due to its specific substitution pattern and the presence of the piperidine sulfonyl phenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C21H26N2O5S/c1-15-10-12-23(13-11-15)29(25,26)18-7-5-17(6-8-18)22-21(24)16-4-9-19(27-2)20(14-16)28-3/h4-9,14-15H,10-13H2,1-3H3,(H,22,24)

InChI Key

LJJQVAZSXAJTMH-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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